Gastrin I human

説明

Gastrin I human, also known as gastrin-17, is a protein hormone secreted by the intestine. It is a form of gastrin, which plays a crucial role in the regulation of gastric acid secretion. Gastrin-17 is composed of 17 amino acids and is involved in various physiological processes, including the stimulation of gastric acid secretion and the promotion of gastric mucosal growth .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Gastrin I human involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino acid’s amino group is removed.

Coupling: The next amino acid, with its amino group protected, is coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

化学反応の分析

Types of Reactions

Gastrin I human undergoes various chemical reactions, including:

Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS.

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

科学的研究の応用

Gastrin I human has numerous applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in gastric acid secretion and gastrointestinal physiology.

Medicine: Studied for its potential therapeutic applications in treating gastric disorders and as a biomarker for certain diseases.

Industry: Utilized in the development of diagnostic assays and as a standard in peptide research.

作用機序

Gastrin I human exerts its effects by binding to cholecystokinin B receptors on the surface of gastric parietal cells. This binding stimulates the release of histamine from enterochromaffin-like cells, which in turn activates the H2 receptors on parietal cells. This activation leads to the insertion of K+/H+ ATPase pumps into the apical membrane of parietal cells, increasing the secretion of gastric acid into the stomach cavity .

類似化合物との比較

Similar Compounds

Gastrin II: Similar to Gastrin I human but with a sulfated tyrosine residue.

Big gastrin (Gastrin-34): A larger form of gastrin with 34 amino acids.

Mini gastrin (Gastrin-14): A smaller form of gastrin with 14 amino acids.

Uniqueness

This compound is unique due to its specific amino acid sequence and its role in stimulating gastric acid secretion. Its smaller size compared to other forms of gastrin makes it a valuable model for studying peptide-receptor interactions and the physiological effects of gastrin .

生物活性

Gastrin I is an endogenous peptide hormone primarily produced in the gastric antrum. It plays a crucial role in regulating gastric acid secretion and has significant implications in gastrointestinal physiology and pathology. This article explores the biological activity of Gastrin I, focusing on its mechanisms of action, clinical implications, and relevant research findings.

Structure and Function

Gastrin I consists of 17 amino acids and is classified as a selective CCK2 receptor agonist. Its primary functions include:

- Stimulation of Gastric Acid Secretion : Gastrin I promotes the secretion of gastric acid by acting on parietal cells in the stomach lining.

- Mitogenic Effects : It stimulates the proliferation of gastric epithelial cells, contributing to mucosal growth and differentiation.

- Histamine Secretion : Gastrin I enhances histamine release from enterochromaffin-like (ECL) cells, which further stimulates acid secretion.

The effective concentrations (EC50) for these activities are reported to be 6.2 pM for cell proliferation and 0.014 nM for histamine secretion .

Gastrin exerts its effects primarily through the following mechanisms:

- Receptor Interaction : Gastrin I binds to the CCK2 receptor (also known as CCK-B receptor), which is predominantly expressed in gastric tissues. This binding initiates a signaling cascade that results in increased intracellular calcium levels and activation of protein kinase pathways.

- Gastric Epithelial Cell Proliferation : The mitogenic effect of gastrin is thought to be mediated through pathways involving MAPK/ERK signaling, promoting cell cycle progression and preventing apoptosis .

Gastric Cancer

Research indicates that elevated levels of gastrin are associated with an increased risk of gastric cancer. A study involving 283 cases of gastric non-cardia adenocarcinoma (GNCA) found that individuals in the highest quartile of serum gastrin levels had a nearly twofold increase in risk compared to those in the lowest quartile (OR: 1.92; 95% CI: 1.21, 3.05) . Furthermore, gastrin's role in cellular proliferation, invasion, and angiogenesis suggests its involvement in tumorigenesis.

Gastric Ulcers

Gastrin levels are also implicated in ulcer disease. Studies have shown that patients with benign gastric ulcers exhibit higher gastrin levels compared to those with uncomplicated duodenal ulcers . The relationship between gastrin and acid secretion can complicate ulcer healing, emphasizing the need for targeted therapies that modulate gastrin activity.

Case Studies

-

Elevated Gastrin Levels and Cancer Risk :

- A cohort study demonstrated that high serum gastrin levels correlate with increased risk factors for gastric cancer, particularly in populations with Helicobacter pylori infection .

- In animal models, mice overexpressing human gastrin developed dysplasia and gastric adenocarcinoma within 20 months, highlighting gastrin's oncogenic potential .

- Gastric Organoid Cultures :

Data Summary

特性

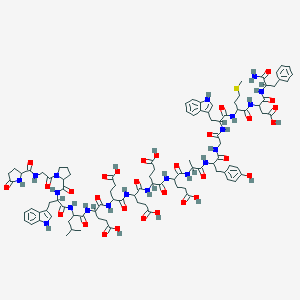

IUPAC Name |

5-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H124N20O31S/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDWRERMBNGKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H124N20O31S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2098.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10047-33-3 | |

| Record name | Gastrin-17 human | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010047333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the different forms of gastrin found in the human body?

A1: Research has identified several forms of gastrin in human serum, differing in size and charge. These include:

- Component I: A precursor similar in size to proinsulin, which converts to little gastrin I after trypsin digestion. []

- Component II: Corresponding to big gastrins I and II. []

- Component III: Corresponding to little gastrins I and II. []

- Component IV: Corresponding to minigastrins I and II. []

Q2: How does the structure of little gastrin I influence its biological activity?

A2: Little gastrin I possesses a specific pentaglutamic acid sequence crucial for its hormonal activity. Studies with shortened synthetic analogs revealed that this sequence significantly amplifies the hormone's potency. [, ] The presence of methionine at position 15 is also critical. Oxidation of this residue to methionine sulfoxide leads to a loss of biological activity. [, ]

Q3: What is the significance of the C-terminal tetrapeptide sequence in little gastrin I and its analogs?

A3: The C-terminal tetrapeptide sequence, -Trp-Met-Asp-Phe-NH2, plays a vital role in the biological activity of little gastrin I. This sequence is directly involved in the interaction with calcium and magnesium ions, which is essential for the hormone's function. [, ] Modifications to this region, such as replacing methionine with leucine or norleucine, can impact the peptide's immunoreactivity. []

Q4: How do calcium and magnesium ions interact with little gastrin I?

A4: Both calcium and magnesium ions strongly interact with little gastrin I and its analogs, particularly in trifluoroethanol solutions. Studies using UV and circular dichroism (CD) spectroscopy reveal that three calcium ions bind to one molecule of Des-Trp1-Nle12-minigastrin I (Nle11-HG-13) and Nle15-little gastrin I (Nle15-HG-17). [] This interaction primarily involves the C-terminal tetrapeptide sequence. [] Similarly, magnesium ions bind to three sites on Nle11-HG-13, with binding constants determined using spectrophotometric titrations and confirmed through CD measurements. [] Again, the C-terminal tetrapeptide sequence appears crucial for this interaction. []

Q5: What is the role of the tryptophan residues in little gastrin I?

A5: The tryptophan residues in little gastrin I are essential for its interaction with nicotine. Fluorescence spectroscopy and nuclear magnetic resonance (NMR) studies show that nicotine quenches the intrinsic fluorescence of little gastrin I, primarily attributed to the tryptophan residues. [] The interaction occurs mainly through hydrogen bonding and van der Waals forces, with the pyrrolidyl ring of nicotine playing a major role. []

Q6: What are the challenges associated with using native little gastrin I in research and potential solutions?

A6: A significant challenge with native little gastrin I is the susceptibility of its methionine-15 residue to oxidation, leading to a decline in biological activity. [, ] To address this, researchers have synthesized analogs where methionine-15 is replaced with leucine, norleucine, or methoxinine. [, ] While the leucine analog retains full biological activity, it exhibits altered immunological properties. [, ] The norleucine and methoxinine analogs offer a more promising alternative, demonstrating comparable biological activity to the native hormone and retaining immunoreactivity with different antisera. [, ]

Q7: How has the synthesis of little gastrin I and its analogs been achieved?

A7: The total synthesis of human big gastrin I, a precursor to little gastrin I, was achieved using a fragment condensation approach. [, ] Six protected fragments corresponding to specific sequences of the hormone were synthesized and then assembled using the efficient Wünsch-Weygand condensation method. [, ] Deprotection and purification steps yielded the final product. [, ] This approach, with slight modifications, has also been employed to synthesize little gastrin I and its leucine-15, norleucine-15, and methoxinine-15 analogs. []

Q8: What are the implications of developing specific and sensitive immunoassays for little gastrin I?

A8: Developing specific and sensitive immunoassays for little gastrin I is crucial for understanding its physiological and pathological roles. Researchers have explored various approaches, including:

- Gastrin/iso-1-cytochrome C Conjugate: This conjugate, where gastrin is linked to iso-1-cytochrome C, has been successfully used as an immunogen to generate highly specific anti-gastrin antisera. The resulting antisera exhibit specificity comparable to the natural gastrin receptor. []

- Fluorescence Enzyme Immunoassay: This method utilizes a fluorogenic chymotrypsin substrate linked to gastrin. The fluorescence intensity, measured after enzymatic digestion, allows for the sensitive and reproducible quantification of gastrin levels. []

- Gastrin/Peroxidase Conjugate: This conjugate, developed through a maleimide-thiol coupling strategy, retains full enzymatic activity and exhibits high binding affinity to anti-gastrin antisera, making it suitable as a tracer in immunoassays. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。